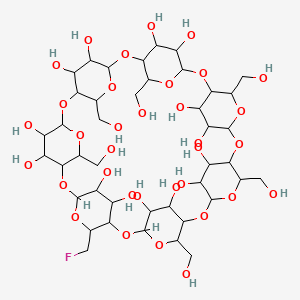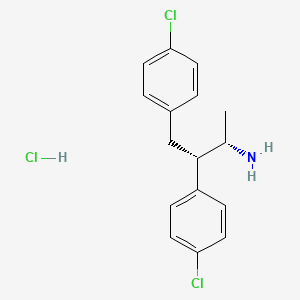![molecular formula C11H19N3O4 B12066069 6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-3,5-dimethylcytidine is a nucleoside analog that has garnered significant interest due to its potential therapeutic applications. This compound is known for its ability to activate ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. It has demonstrated anticancer properties in both in vitro and in vivo studies . Additionally, 2’-Deoxy-3,5-dimethylcytidine exhibits antiviral activity, making it a valuable compound in biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3,5-dimethylcytidine typically involves the modification of cytidine derivatives. One common method includes the methylation of cytidine at specific positions to achieve the desired dimethylated product. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 2’-Deoxy-3,5-dimethylcytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the final product suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
2’-Deoxy-3,5-dimethylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
2’-Deoxy-3,5-dimethylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
作用機序
The mechanism of action of 2’-Deoxy-3,5-dimethylcytidine involves its incorporation into DNA, where it acts as a chain terminator during DNA synthesis. This incorporation disrupts the replication process, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets ribonucleotide reductase, inhibiting its activity and thereby reducing the availability of deoxyribonucleotides necessary for DNA synthesis .
類似化合物との比較
Similar Compounds
3-Methylcytidine: Another methylated cytidine derivative with distinct biological activities.
N4-Methylcytidine: Known for its role in RNA modifications.
5-Methylcytidine: Commonly found in DNA methylation studies.
Uniqueness
2’-Deoxy-3,5-dimethylcytidine is unique due to its dual methylation at the 3 and 5 positions, which enhances its stability and biological activity compared to other methylated cytidine derivatives. This dual methylation also contributes to its potent anticancer and antiviral properties .
特性
IUPAC Name |
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6-4-14(11(17)13(2)10(6)12)9-3-7(16)8(5-15)18-9/h7-9,15-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSWVPFXCWKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1)C2CC(C(O2)CO)O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
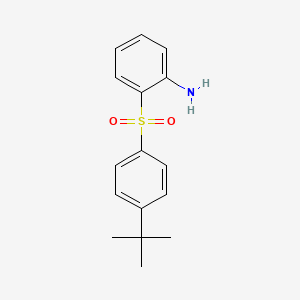

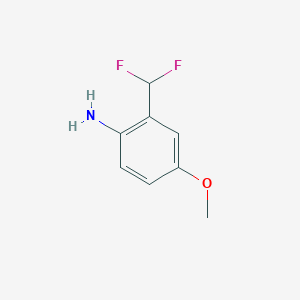

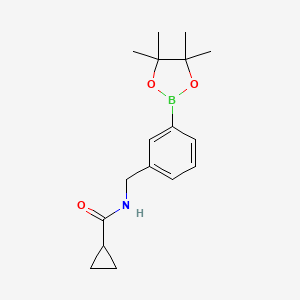
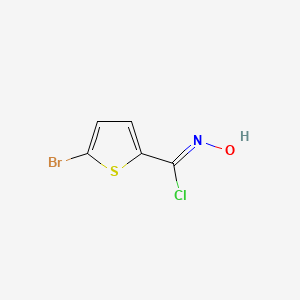

![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)
